molecular formula C13H12F4N2 B12077864 3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile

3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile

Cat. No.: B12077864
M. Wt: 272.24 g/mol
InChI Key: MEPWRCVCQIFJCS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile is a benzonitrile derivative featuring a fluorine atom at the 3-position of the aromatic ring and a piperidin-1-yl group substituted with a trifluoromethyl (CF₃) moiety at the 4-position. The benzonitrile core is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance binding interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C13H12F4N2

Molecular Weight

272.24 g/mol

IUPAC Name

3-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]benzonitrile

InChI

InChI=1S/C13H12F4N2/c14-11-7-9(8-18)1-2-12(11)19-5-3-10(4-6-19)13(15,16)17/h1-2,7,10H,3-6H2

InChI Key

MEPWRCVCQIFJCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the aromatic ring or the piperidine moiety.

Scientific Research Applications

3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific pathways.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological processes by altering the activity of its molecular targets.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS/ID if available) Substituent on Piperidine Molecular Formula Molecular Weight Functional Groups
3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile Trifluoromethyl (CF₃) C₁₃H₁₂F₄N₂ 284.25 Benzonitrile, CF₃, Piperidine
3-Fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzonitrile Methyl (CH₃) C₁₄H₁₇FN₂ 232.30 Benzonitrile, Methyl, Piperidine
BI81493 Fluoro-oxoquinazolinylmethyl C₂₂H₂₀F₂N₄O 394.42 Benzonitrile, Quinazolinone, Fluorine
3-Fluoro-4-{[4-(hydroxyimino)piperidin-1-yl]methyl}benzonitrile Hydroxyimino (NOH) C₁₃H₁₄FN₃O 247.27 Benzonitrile, Oxime, Piperidine

Impact of Substituents on Physicochemical Properties

Trifluoromethyl (CF₃) vs. Methyl (CH₃): The CF₃ group in the target compound enhances lipophilicity (higher logP) compared to the methyl-substituted analog . This could improve membrane permeability but may reduce aqueous solubility.

Complex Substituents (BI81493) :

  • BI81493 incorporates a fluoro-oxoquinazolinylmethyl group, introducing a fused heterocyclic system . This increases molecular weight (394.42 vs. 284.25) and may enhance target affinity through π-π stacking interactions. However, the added complexity could hinder synthetic accessibility (44% yield reported for a related compound ).

Hydroxyimino (NOH) Modification: The oxime group in the hydroxyimino derivative introduces polarity and hydrogen-bonding capacity, likely improving solubility but reducing blood-brain barrier penetration .

Hypothetical Pharmacological Implications

  • Target Compound : The CF₃ group balances lipophilicity and metabolic stability, making it suitable for central nervous system (CNS) targets where moderate permeability is required.
  • Methyl Analog : Simpler structure but less stable under oxidative conditions; may serve as a precursor in structure-activity relationship (SAR) studies.
  • Hydroxyimino Derivative: Polar oxime group may favor peripheral targets with solubility-driven efficacy.

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